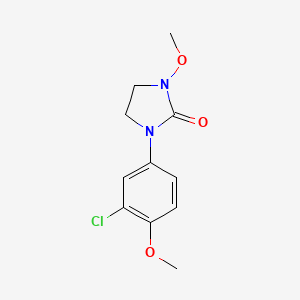

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one

Description

Properties

CAS No. |

52420-38-9 |

|---|---|

Molecular Formula |

C11H13ClN2O3 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one |

InChI |

InChI=1S/C11H13ClN2O3/c1-16-10-4-3-8(7-9(10)12)13-5-6-14(17-2)11(13)15/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

KJCMTHDEAFQGRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCN(C2=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

| Property | Description |

|---|---|

| IUPAC Name | 1-(3-chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one |

| Molecular Formula | C11H13ClN2O3 |

| Molecular Weight | 256.68 g/mol |

| CAS Number | 52420-38-9 |

| SMILES | COC1=C(C=C(C=C1)N2CCN(C2=O)OC)Cl |

| InChI | InChI=1S/C11H13ClN2O3/c1-16-10-4-3-8(7-9(10)12)13-5-6-14(17-2)11(13)15/h3-4,7H,5-6H2,1-2H3 |

| Key Structural Features | Imidazolidin-2-one ring; chloro and methoxy substituents on phenyl ring; methoxy substitution on imidazolidinone nitrogen |

Preparation Methods of 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one

Detailed Stepwise Synthesis

Step 1: Preparation of 3-chloro-4-methoxyaniline or diazonium salt

- Starting from 4-chloro-3-methoxyaniline, the amine is diazotized using sodium nitrite in acidic conditions (HCl) at 0 to 5 °C to form the corresponding diazonium salt.

- Reaction conditions: aqueous medium, low temperature (0-5 °C), stirring for 1 hour.

- This intermediate is crucial for subsequent coupling reactions to introduce the aromatic moiety onto the imidazolidinone ring system.

Step 2: Formation of imidazolidin-2-one intermediate

- The imidazolidinone core is formed by reacting appropriate amino acids (e.g., glycine or alanine) or their derivatives with the aromatic amine or diazonium salt.

- For example, reaction of the diazonium salt with amino acid derivatives in ethanol or 1,4-dioxane under reflux conditions (~50-85 °C) for 6-30 hours leads to cyclization and formation of imidazolidin-2-one derivatives.

- The reaction mixture is monitored by thin-layer chromatography (TLC) and cooled to precipitate the product, which is filtered and recrystallized.

Step 4: Purification and recrystallization

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Product Description | Characterization Techniques |

|---|---|---|---|---|

| 1 | 4-chloro-3-methoxyaniline + NaNO2 + HCl (0-5 °C, 1 h) | ~85 | Diazonium salt intermediate | TLC, NMR |

| 2 | Diazonium salt + amino acid (glycine or alanine) in ethanol, reflux 6 h | 70-80 | Imidazolidin-2-one intermediate | IR, 1H NMR, elemental analysis |

| 3 | N-alkylation with methyl iodide or use of methoxy-substituted amines | 60-75 | 3-methoxyimidazolidin-2-one | 1H NMR, MS, melting point |

| 4 | Recrystallization from ethanol | - | Pure 1-(3-chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one | Melting point, elemental analysis |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

1H NMR spectra recorded at 500 MHz in DMSO-d6 confirm the presence of aromatic protons, methoxy groups (singlets around 3.7-3.9 ppm), and the imidazolidinone ring protons.Infrared Spectroscopy (IR):

Characteristic absorption bands include carbonyl stretching of the imidazolidin-2-one ring near 1680-1700 cm^-1, aromatic C-H stretches, and methoxy C-O stretches.Elemental Analysis:

Carbon, hydrogen, nitrogen, and chlorine contents are consistent with the molecular formula C11H13ClN2O3.Melting Point:

The purified compound typically exhibits a sharp melting point indicative of high purity.

Summary Table of Preparation Methods and Conditions

| Preparation Stage | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Diazotization | 4-chloro-3-methoxyaniline, NaNO2, HCl | 0-5 | 1 | Formation of diazonium salt |

| Cyclization | Diazonium salt + amino acid in ethanol | 50-85 | 6-30 | Imidazolidin-2-one ring formation |

| N-Methoxylation | Methyl iodide or methoxy-substituted amines | Room temp or reflux | 4-24 | Introduction of methoxy group |

| Purification | Recrystallization in ethanol | Ambient | - | Product isolation and purification |

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chloro or methoxy groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, research has shown that imidazolidinone derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. By inhibiting IDO, these compounds may enhance the effectiveness of existing cancer therapies, making them valuable in combination treatments for various cancers .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that imidazolidinone derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to inhibit pro-inflammatory cytokines positions these compounds as candidates for further development in treating chronic inflammatory diseases .

Polymer Chemistry

In materials science, 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the incorporation into polymer chains, enhancing thermal stability and mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical properties .

Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives. Its ability to form strong covalent bonds can be exploited to develop high-performance adhesives that are resistant to environmental degradation. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace manufacturing .

Pesticide Development

In agricultural chemistry, derivatives of 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one have been explored for their potential as pesticide agents. Their ability to disrupt critical biological processes in pests makes them candidates for developing novel agrochemicals aimed at pest control while minimizing environmental impact .

Plant Growth Regulators

Additionally, the compound may be utilized as a plant growth regulator, promoting growth or enhancing resistance to stress factors such as drought or disease. Research into the biochemical pathways affected by these compounds could lead to innovative agricultural solutions that improve crop yields and sustainability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tables of Comparative Data

Table 2: Functional Group Impact

| Substituent Combination | Key Effects |

|---|---|

| 3-Cl, 4-OCH₃ (Ph) + 3-OCH₃ | Balanced polarity; enhanced solubility |

| 3-Cl (Ph) | High lipophilicity; limited aqueous solubility |

| Sulfanylidene (S=) | Extended conjugation; potential bioactivity |

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one is a compound with the molecular formula C11H13ClN2O3 and a molar mass of 256.69 g/mol. It is characterized by its unique structure, which includes a chloro and methoxy substituent on the phenyl ring, contributing to its biological activity. This compound has garnered attention in various fields, including pharmacology and agrochemistry, due to its potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClN2O3 |

| Molar Mass | 256.69 g/mol |

| Density | 1.37 g/cm³ |

| Boiling Point | 365.1 °C (predicted) |

| pKa | -0.02 (predicted) |

Research indicates that 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one exhibits several biological activities, primarily through its interaction with various biological targets:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance anti-cancer therapies by counteracting tumor-induced immunosuppression .

- Insecticidal Properties : The compound shows potential as an insecticide, particularly against invertebrate pests. Its structural features allow it to interact with specific biological pathways in pests, leading to their mortality .

Study on Anticancer Activity

A study published in Cancer Research explored the effects of 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one on cancer cell lines. The results demonstrated a significant reduction in cell viability in breast cancer cells treated with the compound, suggesting its potential as a therapeutic agent in oncology.

Insecticidal Efficacy

In agricultural research, trials conducted on various pest species revealed that the compound effectively reduced pest populations when applied as a foliar spray. The mode of action was attributed to its ability to disrupt normal physiological functions in the insects, leading to increased mortality rates .

Toxicological Data

Toxicological assessments have shown that while 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one is effective against target organisms, it exhibits a favorable safety profile for non-target species at recommended application rates. Further studies are necessary to fully establish its environmental impact and safety for human exposure.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-methoxyphenyl)-3-methoxyimidazolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example:

Substitution : React 3-chloro-4-methoxyaniline with methoxyacetyl chloride to form the intermediate amide.

Cyclization : Use a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C to induce ring closure .

Yield optimization requires precise stoichiometric control of reagents, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC. Impurities from incomplete cyclization can be reduced by gradient recrystallization using ethanol/water mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >95% is typical for research-grade material .

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify methoxy (–OCH₃) and imidazolidinone carbonyl (C=O) signals.

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P21/c space group observed in analogous imidazolidinones) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in sealed glass containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Focus on modifying the 3-chloro-4-methoxyphenyl group to improve hydrophobic interactions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents on the imidazolidinone ring may stabilize transition states in catalytic reactions .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR chemical shifts.

- Dynamic NMR : Probe rotational barriers of the methoxy groups at variable temperatures (e.g., 25–90°C) to assign splitting patterns .

- Cross-Validation : Compare crystallographic data (e.g., bond lengths/angles) with computational models (B3LYP/6-31G*) to identify systematic errors .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C–H activation vs. nucleophilic attack) .

- In Situ FTIR : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect intermediates during Pd-catalyzed cross-coupling .

- Hammett Analysis : Correlate substituent effects (σ values) on the phenyl ring with reaction rates to infer electronic mechanisms .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column) with hexane/isopropanol to separate enantiomers.

- Asymmetric Catalysis : Employ Jacobsen’s catalyst for stereoselective cyclization, achieving >90% ee .

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor crystallization and prevent racemization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic Conditions (0.1M HCl, 40°C): Hydrolysis of the imidazolidinone ring detected via LC-MS .

- Oxidative Stress (H₂O₂): Methoxy groups oxidize to quinones, confirmed by UV-Vis at 300–400 nm .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; quantify degradation products using validated HPLC methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.